N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide
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Overview
Description
N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a carbamoyl group, and a difluorobenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methylaniline with a suitable indole derivative under specific conditions to form the indole-carbamoyl intermediate. This intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed coupling reactions, and the implementation of continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to various receptors, potentially modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,6-difluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF2N3O2S/c1-16-9-10-17(13-19(16)27)31-24(33)15-35-23-14-32(22-8-3-2-5-18(22)23)12-11-30-26(34)25-20(28)6-4-7-21(25)29/h2-10,13-14H,11-12,15H2,1H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHPFEMHXQQRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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